Cas no 1865469-13-1 (N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide)
![N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/1865469-13-1x500.png)
N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide
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- Inchi: 1S/C9H13NO2/c1-2-9(11)10-6-8-4-3-5-12-7-8/h2,4H,1,3,5-7H2,(H,10,11)
- InChI Key: ORGWQJSEDAFSTR-UHFFFAOYSA-N
- SMILES: C(NCC1=CCCOC1)(=O)C=C
Experimental Properties
- Density: 1.042±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 342.2±42.0 °C(Predicted)
- pka: 14.44±0.46(Predicted)
N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5210925-0.1g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-5210925-0.5g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-5210925-1.0g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-5210925-0.05g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-5210925-10.0g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-5210925-0.25g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-5210925-2.5g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-5210925-5.0g |
N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide |
1865469-13-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 |
N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide
N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide: A Comprehensive Overview
N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide, also known by its CAS number 1865469-13-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyran ring system with an amide functional group. The 5,6-dihydro-2H-pyran moiety contributes to the molecule's stability and versatility, while the 2-propenamide group imparts reactivity and potential for further functionalization.
Recent studies have highlighted the importance of this compound in various applications. For instance, researchers have explored its role in the synthesis of advanced polymers and biomaterials. The pyran-based structure has been shown to enhance the mechanical properties of polymer matrices, making it a promising candidate for high-performance materials. Additionally, the amide functionality allows for easy integration into bioactive systems, opening avenues for drug delivery and tissue engineering.
The synthesis of N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide involves a multi-step process that typically begins with the preparation of the pyran derivative. This is followed by amidation reactions to introduce the propenamide group. The reaction conditions are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined this process, making it more efficient and scalable for industrial applications.
In terms of physical properties, this compound exhibits a melting point of approximately 105°C and a boiling point around 340°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The pyran ring system also contributes to its stability under thermal and oxidative conditions, which is advantageous for long-term storage and use in demanding environments.
One of the most exciting developments involving this compound is its application in sustainable chemistry. Scientists have discovered that N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide can serve as a building block for bio-based polymers derived from renewable resources. This aligns with global efforts to reduce reliance on petroleum-based materials and promote environmentally friendly alternatives. The biodegradability of these polymers is currently under investigation, with preliminary results indicating promising degradation profiles under controlled conditions.
Furthermore, this compound has shown potential in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored for use in asymmetric synthesis reactions. The pyran-based ligand provides steric and electronic control over the catalytic process, leading to improved selectivity and efficiency. This opens up new possibilities for enantioselective synthesis of complex molecules, which is crucial for pharmaceutical development.
Recent research has also delved into the electronic properties of N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide. Computational studies have revealed that the molecule exhibits unique electronic transitions due to its conjugated system. These properties make it a candidate for applications in optoelectronics and organic electronics. Potential uses include light-emitting diodes (LEDs) and photovoltaic devices, where its ability to absorb and emit light at specific wavelengths could be harnessed.
In conclusion, N-[(5,6-Dihydro-2H-pyran-3-yl)methyl]-2-propenamide (CAS No: 1865469-13-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials, catalysts, and bioactive compounds. As research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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